molecular formula C7H9NO3 B12860204 1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 81929-30-8

1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B12860204
CAS No.: 81929-30-8
M. Wt: 155.15 g/mol
InChI Key: NHHCCCDTRSAJPC-UHFFFAOYSA-N
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Description

1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring with acetyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetyl and carboxylic acid groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole derivatives, while substitution reactions can produce N-substituted pyrroles .

Scientific Research Applications

1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of acetyl and carboxylic acid functional groups on a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

81929-30-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-acetyl-2,3-dihydropyrrole-5-carboxylic acid

InChI

InChI=1S/C7H9NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h3H,2,4H2,1H3,(H,10,11)

InChI Key

NHHCCCDTRSAJPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC=C1C(=O)O

Origin of Product

United States

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